molecular formula C21H21N3O2 B10985258 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B10985258
M. Wt: 347.4 g/mol
InChI Key: AZHOTPUSZVVIPX-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves the coupling of an indole derivative with an appropriate carboxylic acid or its derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is unique due to the presence of the methoxy group at the 4-position of the indole ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-23-12-9-15-16(5-3-6-18(15)23)21(25)22-11-14-24-13-10-17-19(24)7-4-8-20(17)26-2/h3-10,12-13H,11,14H2,1-2H3,(H,22,25)

InChI Key

AZHOTPUSZVVIPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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